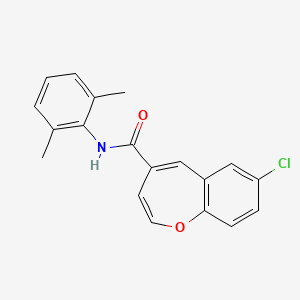

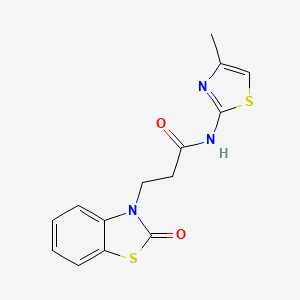

![molecular formula C15H14FN5O2S B3016667 6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-88-9](/img/structure/B3016667.png)

6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a chemically synthesized molecule that appears to be related to a class of compounds with potential herbicidal activities. This particular molecule is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrimidine dione moiety and a fluorophenyl group.

Synthesis Analysis

The synthesis of related compounds, such as the 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, involves the cyclization of trifluoroacetoacetate ethyl with substituted urea. The structures of these compounds were confirmed using 1H NMR and elemental analysis . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with modifications to incorporate the ethylsulfanyl and triazolyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can adopt nearly planar structures, as seen in the crystal structures of polysubstituted pyridines . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. While the exact molecular structure of the compound is not provided, it can be inferred that it may also exhibit similar stabilizing interactions due to the presence of fluorophenyl groups and a heterocyclic triazolyl moiety.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the herbicidal activities of related compounds suggest that they may undergo reactions with biological targets in plants, leading to their herbicidal effects. For instance, 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed significant herbicidal activity against Brassica napus . The compound may similarly interact with plant biology, although the exact mechanisms would require further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, it can be hypothesized that this compound may exhibit moderate solubility in organic solvents, given the presence of both polar and nonpolar groups within its structure. The presence of hydrogen bond donors and acceptors suggests that it may form supramolecular aggregates through various non-covalent interactions .

Scientific Research Applications

Synthesis and Structural Exploration

Researchers have developed novel heterocyclic compounds, including derivatives related to the pyrimidine class, through efficient synthesis routes. These compounds are characterized using advanced spectral techniques and computational methods to elucidate their structures and electronic properties. For instance, the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives showcases the versatility of pyrimidine in generating compounds with potential applications in various scientific fields. These compounds are analyzed using NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction, alongside computational methods like DFT and TD-DFT to understand their electronic structures and reactivity patterns (Ashraf et al., 2019).

Antiviral and Anticancer Activities

The antiviral activities of pyrimidine-2,4-dione derivatives have been explored, with specific compounds synthesized and tested against viruses like Hepatitis A and Herpes simplex, indicating the potential for therapeutic applications (El-Etrawy & Abdel-Rahman, 2010). Additionally, the synthesis and evaluation of novel 5-methyl-4-thiopyrimidine derivatives for cytotoxic activity offer insights into their potential as anticancer agents, highlighting the importance of structural modifications for enhancing biological activities (Stolarczyk et al., 2018).

Herbicidal and Tuberculostatic Activities

The herbicidal activities of pyrimidine-2,4-dione compounds have been assessed, with some showing significant effectiveness against agricultural pests, demonstrating the utility of these compounds in plant protection (Huazheng, 2013). Moreover, the development of structural analogs for antituberculous agents based on the pyrimidine scaffold underscores the potential of these compounds in addressing infectious diseases, such as tuberculosis (Titova et al., 2019).

Nonlinear Optical and Electronic Applications

Investigations into the nonlinear optical (NLO) properties of thiopyrimidine derivatives through DFT and TDDFT studies reveal their promising applications in optoelectronics and photonics, indicating the broad utility of pyrimidine derivatives beyond biological activities (Hussain et al., 2020).

Future Directions

properties

IUPAC Name |

6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-2-24-15-20-19-12(7-10-8-13(22)18-14(23)17-10)21(15)11-5-3-9(16)4-6-11/h3-6,8H,2,7H2,1H3,(H2,17,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATPBBKFVKNBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

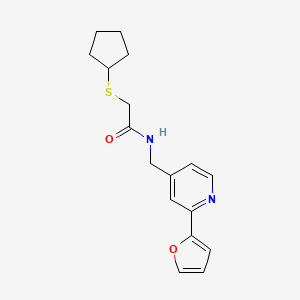

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)